molecular formula C12H13BrN2O2 B2940181 4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one CAS No. 1975320-94-5

4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one

Cat. No.: B2940181
CAS No.: 1975320-94-5
M. Wt: 297.152
InChI Key: GICNQMXVAOHYHV-UHFFFAOYSA-N
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Description

4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (CAS: 896704-20-4) is a tricyclic heterocyclic compound with a complex fused-ring system. Its molecular formula is C₁₁H₁₁BrN₂O₂, and it has a molecular weight of 283.12 g/mol . The structure features:

  • A bromine atom at position 2.
  • Two methyl groups at positions 9 and 10.
  • An oxa (oxygen) and diaza (two nitrogen) ring system.
  • A ketone group at position 11.

This compound is primarily utilized in medicinal chemistry research, though its specific pharmacological activities remain under investigation. Its structural complexity makes it a candidate for studying molecular interactions and reactivity patterns in drug design.

Properties

IUPAC Name

4-bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12-6-9(14-11(16)15(12)2)8-5-7(13)3-4-10(8)17-12/h3-5,9H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICNQMXVAOHYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its size, polarity, solubility, and stability. These properties would also affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. These factors could affect the compound’s stability, its interactions with its target, and its overall efficacy .

Biological Activity

4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one (CAS Number: 1975320-94-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H13BrN2O2C_{12}H_{13}BrN_2O_2 with a molecular weight of 297.15 g/mol. The compound's structure is characterized by a complex bicyclic framework that may contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of diazatricyclo compounds have shown effectiveness against various bacterial strains by inhibiting critical metabolic pathways. While specific studies on 4-Bromo-9,10-dimethyl-8-oxa have not been extensively published, its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example, compounds with related structures have demonstrated cytotoxic effects on human cancer cell lines in vitro. Further investigation into the specific mechanisms by which 4-Bromo-9,10-dimethyl-8-oxa influences cancer cell behavior is warranted.

Neuroprotective Effects

Emerging research suggests that certain diazatricyclo compounds may possess neuroprotective properties. In animal models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress and inflammation in neuronal tissues. The potential application of 4-Bromo-9,10-dimethyl-8-oxa in neuroprotection could be explored through further experimental studies.

The mechanisms through which 4-Bromo-9,10-dimethyl-8-oxa exerts its biological effects are not yet fully elucidated; however, several hypotheses can be drawn from related compounds:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways.
  • Oxidative Stress Reduction : The potential antioxidant properties could play a role in reducing cellular damage.

Case Studies and Research Findings

A review of existing literature highlights several case studies relevant to the biological activity of compounds similar to 4-Bromo-9,10-dimethyl-8-oxa:

StudyFindings
Pendergrass et al., 2021 Investigated the inhibitory effects on Type III secretion systems in EHEC using structurally similar compounds; suggested potential for targeting virulence factors in pathogenic bacteria.
ResearchGate Study Discussed the broader category of cognitive enhancers where similar chemical structures were noted for their neuroprotective effects; implications for treatment strategies in neurodegenerative diseases were highlighted.

Comparison with Similar Compounds

Structural and Functional Comparisons

The fluorine in ’s derivative increases electronegativity, influencing electronic distribution and binding affinity .

Oxo vs. Thione Groups: The ketone (oxo) group in the target compound may participate in hydrogen bonding as an acceptor, whereas the thione group in and acts as both donor and acceptor, enabling stronger intermolecular interactions (e.g., N–H···S in crystal packing) .

Substituent Complexity: The piperazino group in C432-0328 introduces a basic nitrogen center, enhancing solubility and bioavailability in drug-like molecules .

Pharmacological and Biochemical Insights

  • Anticancer Potential: highlights a structurally related tricyclic compound (SK2) that synergizes with X-ray therapy to induce ROS-dependent apoptosis in oral cancer cells.
  • Crystallographic Behavior : Derivatives like those in and exhibit hydrogen-bonded chain structures (N–H···S), which stabilize crystal lattices. The target’s methyl and bromine groups may sterically hinder such interactions, leading to distinct packing arrangements .

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